molecular formula C4H8F2 B14755600 2,3-Difluorobutane CAS No. 666-21-7

2,3-Difluorobutane

Cat. No.: B14755600
CAS No.: 666-21-7
M. Wt: 94.10 g/mol
InChI Key: GRELHMBELDGGLT-UHFFFAOYSA-N
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Description

2,3-Difluorobutane is an organic compound with the molecular formula C4H8F2 It is a fluorinated derivative of butane, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluorobutane typically involves the fluorination of butane derivatives. One common method is the epoxide opening strategy, where an epoxide intermediate is reacted with a fluoride source. For instance, the reaction of (±)-trans-2-butene-1,4-diol with a fluoride source such as Et3N·3HF at elevated temperatures (e.g., 120°C) can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process often requires optimization to achieve high yields and purity, and may involve the use of specialized reagents and catalysts to facilitate the fluorination reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobutane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while oxidation reactions can produce fluorinated carboxylic acids .

Scientific Research Applications

2,3-Difluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-difluorobutane involves its interaction with molecular targets through various pathways:

Properties

CAS No.

666-21-7

Molecular Formula

C4H8F2

Molecular Weight

94.10 g/mol

IUPAC Name

2,3-difluorobutane

InChI

InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3

InChI Key

GRELHMBELDGGLT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)F)F

Origin of Product

United States

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